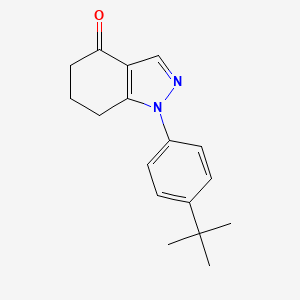

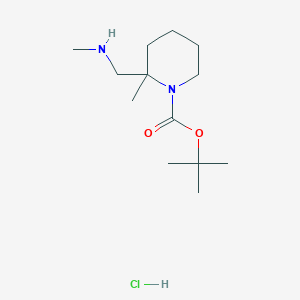

1-(4-Tert-butylphenyl)-1,5,6,7-tetrahydroindazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

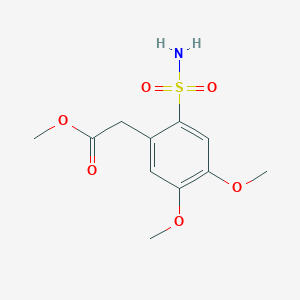

The compound "1-(4-Tert-butylphenyl)-1,5,6,7-tetrahydroindazol-4-one" belongs to a class of chemicals that are of interest due to their potential applications in various fields such as material science, pharmacology, and organic chemistry. Compounds with tert-butylphenyl groups and tetrahydroindazolone structures are investigated for their unique chemical and physical properties, which make them valuable for different synthetic applications and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting with the preparation of the tert-butylphenyl moiety and the tetrahydroindazolone core, followed by their condensation. For instance, the synthesis of related pyrazole and pyrazolone derivatives has been achieved through reactions involving amination, cyclization, and condensation steps under specific conditions (Abonía et al., 2007).

Molecular Structure Analysis

Molecular structure analyses of similar compounds are typically performed using X-ray crystallography, which reveals the arrangement of atoms within the molecule and the presence of specific functional groups. These analyses provide insights into the stereochemistry and electronic structure of the compound, which are critical for understanding its reactivity and properties (Sanjeevarayappa et al., 2015).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

Synthesis of Antiinflammatory Compounds : Derivatives of 1-(4-Tert-butylphenyl)-1,5,6,7-tetrahydroindazol-4-one have been synthesized, showing significant antiinflammatory and analgesic activities in animal models (Mosti et al., 1987).

Ligand Development in Low-Coordinate Phosphorus Chemistry : Tetraarylphenyls, including derivatives of 1-(4-Tert-butylphenyl), have been used as ligands for synthesizing compounds with low-coordinate phosphorus centers (Shah et al., 2000).

Organometallic Reactions : Tetrakis[bis(trimethylsilyl)methyl]diindane(4) reacts with tert-butyl isonitriles forming adducts that maintain the In-In single bond, demonstrating applications in organometallic chemistry (Uhl et al., 1998).

Synthesis of Biologically Active Compounds : Derivatives of 1-(4-Tert-butylphenyl) have been used in the synthesis of bioactive compounds, particularly benzimidazole compounds, indicating its utility in medicinal chemistry (Liu Ya-hu, 2010).

Material Science and Nanotechnology

Development of Light-Emitting Materials : Derivatives of 1-(4-Tert-butylphenyl) are used in the synthesis of novel green light-emitting 1,3,4-oxadiazoles for applications in light-emitting devices (Pujar et al., 2017).

Electroluminescence in Novel Compounds : N-substituted tetraphenylethene-based benzimidazoles, including derivatives with 4-(tert-butyl)phenyl, have been synthesized for their aggregation-induced emission, mechanochromism, and blue electroluminescence properties (Zhang et al., 2018).

Biological Studies

- Investigation in DNA/Protein Binding and Anticancer Activity : Schiff base ligands including benzylidene(4-tert-butylphenyl)amine derivatives have been synthesized and studied for their DNA/protein binding capabilities and potential anticancer activities (Mukhopadhyay et al., 2015).

Environmental and Analytical Chemistry

- Human Biomonitoring and Environmental Analysis : The exposure to fragrance chemicals like 2-(4-tert-butylbenzyl)propionaldehyde (related to tert-butylphenyl compounds) has been monitored using human urine samples, demonstrating applications in environmental health and analytical chemistry (Scherer et al., 2020).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and other safety and hazard information related to the compound.

Direcciones Futuras

This involves predicting or suggesting further studies that can be done with the compound. This could include potential applications, modifications to improve its properties, or further studies to understand its properties better.

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-6,7-dihydro-5H-indazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(2,3)12-7-9-13(10-8-12)19-15-5-4-6-16(20)14(15)11-18-19/h7-11H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWSFPLKUDVAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Tert-butylphenyl)-1,5,6,7-tetrahydroindazol-4-one | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2490230.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)

![N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2490237.png)

![N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2490242.png)

![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)